molecular formula C11H12ClN3O2 B8646152 Tert-butyl (4-chloro-5-cyanopyridin-2-yl)carbamate

Tert-butyl (4-chloro-5-cyanopyridin-2-yl)carbamate

Cat. No.: B8646152
M. Wt: 253.68 g/mol
InChI Key: GKVCSXCAXPSOKK-UHFFFAOYSA-N
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Description

Tert-butyl (4-chloro-5-cyanopyridin-2-yl)carbamate is a useful research compound. Its molecular formula is C11H12ClN3O2 and its molecular weight is 253.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

tert-butyl N-(4-chloro-5-cyanopyridin-2-yl)carbamate

InChI

InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-9-4-8(12)7(5-13)6-14-9/h4,6H,1-3H3,(H,14,15,16)

InChI Key

GKVCSXCAXPSOKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C(=C1)Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,4-dichloro-5-cyanopyridine (10g, 57.8 mmol), tert-butyl carbamate (8.2 g, 70.5 mmol), Pd(OAc)2 (0.26 g, 1.1 mmol), Xantphos (1.34 g, 2.3 mmol) and K2CO3 (12 g, 87 mmol) in THF (150 ml) was degassed 3× with nitrogen. The mixture was then heated at 70° C. for 4-5 h and monitored by chromatography until complete conversion. Following completion of the reaction, additional THF (100 ml) was added and heated the mixture at 70° C. for additional 1 h and then cooled to room temperature. The suspension was then filtered through a pad of celite to remove the solid. The filtrate was then concentrated and azeotropically distilled with ethyl acetate before filtering to give the title compound. 1H NMR (DMSO-d6, 400 MHz): δ 10.82 (s, 1H), 8.79 (s, 1H), 8.09 (s, 1H), 1.49 (s, 9H).
Quantity
57.8 mmol
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
catalyst
Reaction Step One

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